molecular formula C7H9N3O B7951665 3-Amino-N-methylisonicotinamide

3-Amino-N-methylisonicotinamide

Cat. No.: B7951665
M. Wt: 151.17 g/mol
InChI Key: RPBHWWDDKIEIFA-UHFFFAOYSA-N
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Description

3-Amino-N-methylisonicotinamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-N-methylisonicotinamide (3-AMINA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article explores its biological activity, supported by various research findings, case studies, and data tables.

Overview of Biological Activity

3-AMINA is structurally related to nicotinamide and is involved in several metabolic pathways. Research indicates that compounds like 3-AMINA can influence cellular metabolism, potentially through mechanisms involving nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide and related compounds.

  • Methylation Pathways : NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM), which can further be oxidized into other metabolites. This pathway is significant for regulating NAD+ levels within cells, which are vital for various metabolic processes .
  • Neuroprotective Effects : Studies have shown that MNAM can protect neuroblastoma cells from toxicity induced by complex I inhibitors, suggesting that 3-AMINA may have neuroprotective properties as well .
  • Metabolic Regulation : The compound has been implicated in the regulation of metabolic pathways in adipose tissue and liver cells, indicating its potential role in energy metabolism and fat storage .

Case Study: Dysfunctional Nicotinamide Metabolism

A notable case study focused on a 20-year-old male with an undiagnosed neurodegenerative disease highlighted the importance of nicotinamide metabolism. The patient exhibited altered levels of metabolites related to nicotinamide metabolism, including MNAM. Following a nicotinamide challenge, changes in plasma concentrations suggested that the patient could synthesize NAD(H) via this pathway, underscoring the relevance of compounds like 3-AMINA in metabolic health .

Research Findings

Recent studies have elucidated various aspects of the biological activity of 3-AMINA and its metabolites:

  • Plasma Concentrations : Changes in plasma concentrations of amino acid-related compounds were observed in patients with systemic sclerosis (SSc), linking alterations in metabolism to disease presentations. Notably, elevated levels of methylnicotinamide were noted, indicating its potential role as a biomarker for metabolic dysfunction .
  • Growth Outcomes : Another study identified urinary N-methylnicotinamide as a promising biomarker for predicting growth outcomes in undernourished children, suggesting that it may play a role in metabolic adaptation during critical growth periods .

Table 1: Summary of Biological Activities and Mechanisms

ActivityMechanism Description
MethylationCatalyzed by NNMT leading to MNAM production
NeuroprotectionProtects cells from toxins affecting mitochondrial function
Metabolic RegulationInfluences NAD+ levels and energy metabolism pathways
Biomarker PotentialElevated levels observed in metabolic disorders and associated with growth outcomes

Table 2: Case Study Findings on Nicotinamide Metabolism

ParameterBaseline LevelPost-Challenge LevelNormal Range
HypoxanthineAbove 97.5thNormalNormal
Xanthine47th percentile19th percentileNormal

Properties

IUPAC Name

3-amino-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBHWWDDKIEIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To N-methyl-3-nitroisonicotinamide (0.878 g) in methanol (50 mL) was added Pd/C (10% Pd in carbon, 100 mg, 11 wt %) under argon. A hydrogen balloon was used as the hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The methanol phase was combined, concentrated and the crude was purified by silica gel chromatography to obtain the desired product (quantitative yield).
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50 mL
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100 mg
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